molecular formula C14H17N3O2 B6642298 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile

Cat. No.: B6642298
M. Wt: 259.30 g/mol
InChI Key: BUXOLERXPOLYDW-UHFFFAOYSA-N
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Description

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile is a chemical compound that features a morpholine ring, a nitrile group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile typically involves the following steps:

    Formation of the Amide Linkage: This can be achieved by reacting 4-aminobenzonitrile with 3-chloropropionyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholine Ring: The intermediate product is then reacted with morpholine under suitable conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzamide
  • 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzoic acid
  • 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzaldehyde

Uniqueness

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack the nitrile functionality or have different substituents.

Properties

IUPAC Name

4-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-11-12-1-3-13(4-2-12)16-6-5-14(18)17-7-9-19-10-8-17/h1-4,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXOLERXPOLYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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